molecular formula C12H9ClN2O4 B1672656 FG-2216 CAS No. 223387-75-5

FG-2216

Numéro de catalogue: B1672656
Numéro CAS: 223387-75-5
Poids moléculaire: 280.66 g/mol
Clé InChI: OUQVKRKGTAUJQA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

FG-2216 (IOX3) est un composé nouveau et actif par voie orale qui cible l'hydroxylase prolyl 2 inductible par l'hypoxie (PHD2). Sa structure chimique est représentée ci-dessous : !this compound Chemical Structure)

Méthodes De Préparation

FG-2216 peut être synthétisé par différentes voies, mais la méthode de synthèse la plus courante implique les étapes suivantes :

    Étape 1 : Commencer par un noyau de pyrimidine approprié.

    Étape 2 : Introduire des groupes fonctionnels pour modifier la structure du noyau.

    Étape 3 : Optimiser le composé pour l'inhibition de PHD2.

Les méthodes de production industrielle impliquent généralement une synthèse à grande échelle en utilisant des protocoles établis. Les détails spécifiques de la production industrielle sont propriétaires.

Analyse Des Réactions Chimiques

FG-2216 subit plusieurs types de réactions :

    Oxydation : Il peut être oxydé dans certaines conditions.

    Réduction : Des réactions de réduction peuvent se produire, affectant sa stabilité.

    Substitution : Des substituants peuvent être ajoutés ou remplacés. Les réactifs courants comprennent les oxydants, les réducteurs et les nucléophiles. Les principaux produits formés dépendent des conditions de réaction et des substituants.

4. Applications de la recherche scientifique

This compound a des applications diverses :

    Médecine : Il montre des promesses dans le traitement de l'anémie en stimulant la production d'érythropoïétine (Epo).

    Recherche sur le cancer : Les chercheurs explorent ses effets sur la croissance tumorale et l'angiogenèse.

    Études du métabolisme : this compound aide à élucider les réponses cellulaires à l'hypoxie.

5. Mécanisme d'action

Le mécanisme de this compound implique l'inhibition de PHD2, conduisant à la stabilisation de HIF. Cela empêche la dégradation de HIF, ce qui lui permet d'activer les gènes cibles impliqués dans l'érythropoïèse, l'angiogenèse et le métabolisme.

Applications De Recherche Scientifique

FG-2216 is an orally active prolyl-hydroxylase inhibitor, studied for its ability to stabilize hypoxia-inducible factors (HIF) independent of oxygen availability . By inhibiting prolyl hydroxylases, this compound increases erythropoietin (EPO) production and affects various physiological processes .

Scientific Research Applications

  • Erythropoiesis Stimulation: this compound significantly increases plasma EPO concentrations, as demonstrated in a phase 1 study involving healthy individuals and hemodialysis patients . In healthy subjects, median plasma EPO levels rose from 6.4 U/L to 81.2 U/L within 12 hours after administration. Nephric hemodialysis patients experienced an even greater increase, with median levels rising from 7.8 U/L to 240.6 U/L within 24 hours .
  • Treatment of Anemia: this compound has potential clinical applications for treating congenital and acquired anemias . It can prevent anemia induced by phlebotomy and increase erythropoiesis .
  • Renal and Cardiovascular Benefits: In a rat model of kidney disease with metabolic syndrome, this compound improved renal and cardiovascular outcomes . It corrected blood hemoglobin levels, improved kidney function, increased glomerular filtration rate, and reduced proteinuria . this compound also corrected hypertension, improved heart function, and reduced cardiac hypertrophy and fibrosis .
  • Metabolic Effects: this compound has shown promise in addressing metabolic disorders associated with kidney failure . Studies in obese ZSF1 rats with unilateral nephrectomy revealed that this compound increased renal glucose excretion and decreased body weight, fat pad weight, and serum cholesterol .
  • Modulation of T Regulatory Cells: this compound has been identified as a potent epigenetic modulator that can reverse TGF-β1 induced T regulatory cells . It can reverse TGF-β mediated changes in epigenetic marks in the Foxp3 gene, which is crucial for the stability and function of T regulatory cells .

Case Studies and Clinical Trials

  • Phase 1 Study in ESRD Patients: A phase 1 study used this compound to test its ability to stimulate EPO production in nephric and anephric patients with end-stage renal disease (ESRD) on regular dialysis . The results showed a significant increase in plasma EPO concentrations in all participants, with the most substantial rise observed in nephric HD patients .
  • Rat Model of Kidney Disease and Metabolic Syndrome: this compound was administered to rats post-unilateral nephrectomy, improving renal and cardiovascular outcomes and reducing obesity . The treatment led to improved kidney function, reduced proteinuria, and corrected hypertension .
  • Rhesus Macaques Studies: In rhesus macaques, this compound administration led to a significant and reversible increase in circulating plasma Epo levels . Chronic oral dosing was well-tolerated, increased erythropoiesis, and prevented anemia induced by weekly phlebotomy .

Data Table: Effects of this compound in Animal Models

ParameterModelEffect of this compoundReference
Blood Hemoglobin LevelsNx-Ob-ZSF1 rats (kidney failure)Corrected blood hemoglobin levels
Glomerular Filtration RateNx-Ob-ZSF1 ratsIncreased glomerular filtration rate
ProteinuriaNx-Ob-ZSF1 ratsDecreased proteinuria
Body WeightNx-Ob-ZSF1 ratsDecreased body weight
Fat Pad WeightNx-Ob-ZSF1 ratsDecreased fat pad weight
Serum CholesterolNx-Ob-ZSF1 ratsDecreased serum cholesterol
Blood PressureNx-Ob-ZSF1 ratsCorrected hypertension
Cardiac FunctionNx-Ob-ZSF1 ratsImproved diastolic and systolic heart function
Cardiac Hypertrophy and FibrosisNx-Ob-ZSF1 ratsReduced cardiac hypertrophy and fibrosis
Plasma Epo LevelsRhesus MacaquesIncreased circulating plasma Epo levels (82- to 309-fold at 60 mg/kg)
ErythropoiesisRhesus MacaquesIncreased erythropoiesis
AnemiaRhesus Macaques (with phlebotomy)Prevented anemia

Potential Concerns

Mécanisme D'action

FG-2216’s mechanism involves inhibiting PHD2, leading to HIF stabilization. This prevents HIF degradation, allowing it to activate target genes involved in erythropoiesis, angiogenesis, and metabolism.

Comparaison Avec Des Composés Similaires

FG-2216 se distingue par sa biodisponibilité orale et sa puissance. Les composés similaires comprennent d'autres inhibiteurs de PHD comme FG-4592 (roxadustat) et DMOG (diméthyloxalylglycine).

N'oubliez pas que this compound est principalement étudié pour son potentiel dans le traitement de l'anémie et la compréhension des voies liées à l'hypoxie. Les chercheurs continuent d'explorer ses applications thérapeutiques dans divers domaines

Activité Biologique

FG-2216, also known as YM311, is a potent inhibitor of hypoxia-inducible factor (HIF) prolyl hydroxylases (PHDs), which play a crucial role in the regulation of HIF stability and activity under varying oxygen levels. This compound has garnered attention for its therapeutic potential in treating anemia, particularly in patients with chronic kidney disease (CKD) and those undergoing dialysis.

This compound inhibits PHD enzymes, leading to the stabilization of HIF-α proteins. This stabilization enhances the transcription of genes involved in erythropoiesis, including erythropoietin (EPO), a hormone that stimulates red blood cell production. The IC50 value for this compound against PHD2 is reported to be 3.9 μM, indicating its potent inhibitory effect on this enzyme .

Pharmacodynamics and Efficacy

Erythropoietin Production:
In clinical studies, this compound has demonstrated significant increases in plasma EPO levels. In a phase I study involving hemodialysis patients, median plasma EPO concentrations rose dramatically from baseline to peak levels, with nephric patients showing the most substantial increase—up to 240.6 U/L after 24 hours post-administration .

Renal and Cardiovascular Outcomes:
In preclinical models, such as the Nx-Ob-ZSF1 rat model of kidney disease with metabolic syndrome, this compound improved renal function by increasing glomerular filtration rate (GFR) and reducing proteinuria. The treatment also resulted in reductions in peritubular fibrosis and glomerulosclerosis . Moreover, this compound corrected hypertension and improved cardiac function, indicating its potential benefits beyond hematopoiesis .

Case Studies

  • Phase I Study in Hemodialysis Patients :
    • Participants : 12 patients with end-stage renal disease (ESRD).
    • Results : Significant rise in plasma EPO levels; median increase from 7.8 U/L to 240.6 U/L in nephric patients.
    • Pharmacokinetics : Minimal removal of this compound during dialysis; pharmacokinetic parameters were comparable to healthy subjects .
  • Preclinical Study in Nx-Ob-ZSF1 Rats :
    • Treatment Regimen : Oral administration of this compound at 40 mg/kg three times a week for 18 weeks.
    • Findings : Improved kidney function and histopathology; decreased body weight and fat pad weight; corrected blood hemoglobin levels .

Data Summary

ParameterBaseline (U/L)Peak (U/L)Change (%)
Plasma EPO (Nephric HD)7.8240.6+2,000%
Plasma EPO (Anephric HD)4.463.1+1,400%
GFR (Nx-Ob-ZSF1 Rats)Not statedIncreasedSignificant improvement
Body Weight (Nx-Ob-ZSF1 Rats)Not statedDecreasedSignificant reduction

Propriétés

IUPAC Name

2-[(1-chloro-4-hydroxyisoquinoline-3-carbonyl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2O4/c13-11-7-4-2-1-3-6(7)10(18)9(15-11)12(19)14-5-8(16)17/h1-4,18H,5H2,(H,14,19)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUQVKRKGTAUJQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N=C2Cl)C(=O)NCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

223387-75-5
Record name FG-2216
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0223387755
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name FG-2216
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08687
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 223387-75-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FG-2216
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RU921DS4Z5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
FG-2216
Reactant of Route 2
Reactant of Route 2
FG-2216
Reactant of Route 3
Reactant of Route 3
FG-2216
Reactant of Route 4
Reactant of Route 4
FG-2216
Reactant of Route 5
Reactant of Route 5
FG-2216
Reactant of Route 6
FG-2216
Customer
Q & A

Q1: What makes N-[(1-Chloro-4-hydroxyisoquinolin-3-yl)carbonyl]glycine (IOX3/UN9) a compound of interest in various research studies?

A1: N-[(1-Chloro-4-hydroxyisoquinolin-3-yl)carbonyl]glycine has garnered significant attention in biochemical research due to its ability to inhibit specific enzymes. Several research papers highlight its use in crystallographic studies to understand the structural basis of enzyme inhibition. This is particularly relevant in investigations focusing on enzymes involved in oxygen sensing and metabolic pathways.

Q2: The provided research papers mention IOX3/UN9 in complex with proteins like HIF prolyl hydroxylase 2 (PHD2/EGLN1) and the fat mass and obesity-associated protein (FTO). What is the significance of these interactions?

A: The research papers demonstrate that N-[(1-Chloro-4-hydroxyisoquinolin-3-yl)carbonyl]glycine acts as a ligand, binding to the active sites of these enzymes. [, , ]. This binding interaction helps researchers visualize and understand the structural features of the enzyme's active site and can be crucial for designing more specific and potent inhibitors.

Q3: One of the papers examines a specific variant of HIF prolyl hydroxylase 2 (PHD2/EGLN1) with N-[(1-Chloro-4-hydroxyisoquinolin-3-yl)carbonyl]glycine. Why is it important to study different enzyme variants in this context?

A: Studying different variants of PHD2/EGLN1, such as the G294E variant mentioned in one paper [], provides insights into how specific amino acid changes within the enzyme structure can affect its interaction with N-[(1-Chloro-4-hydroxyisoquinolin-3-yl)carbonyl]glycine. This understanding is essential for developing a comprehensive picture of structure-activity relationships and can guide the design of drugs targeting specific enzyme variants.

Q4: Beyond HIF prolyl hydroxylase 2 and FTO, is N-[(1-Chloro-4-hydroxyisoquinolin-3-yl)carbonyl]glycine known to interact with other biological targets?

A: Yes, research indicates that N-[(1-Chloro-4-hydroxyisoquinolin-3-yl)carbonyl]glycine also interacts with Tpa1p, a protein involved in termination and polyadenylation in Saccharomyces cerevisiae []. This interaction highlights the compound's potential to influence various cellular processes and underscores the need for further research into its broader biological activity.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.